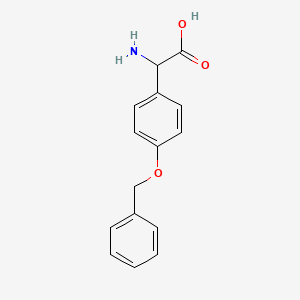

Amino-(4-benzyloxy-phenyl)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

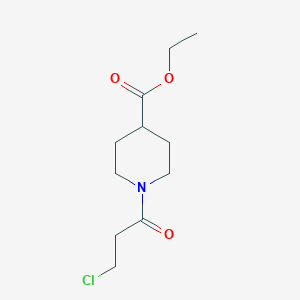

“Amino-(4-benzyloxy-phenyl)-acetic acid” is a compound that belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .

Synthesis Analysis

The synthesis of similar compounds often involves the use of reagents such as phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .Molecular Structure Analysis

The molecular formula of the compound is C16H17NO3 . The compound is planar with a minor bend around the C-B bond .Chemical Reactions Analysis

The compound may undergo Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis

The compound has a molecular weight of 271.311 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 460.9±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .Applications De Recherche Scientifique

Electrochemical Properties for Supercapacitors :

- The study by Kowsari et al. (2019) explores the use of derivatives of phenylglycine, including 2-[(4-chlorobenzoyl) amino] phenyl acetic acid, in enhancing the electrochemical properties of poly ortho aminophenol films. These derivatives show promise for applications in supercapacitors due to their high specific capacitance and electrochemical performance (Kowsari et al., 2019).

Antibacterial Activity :

- Kadian et al. (2012) synthesized derivatives of benzoxazine, which included {(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid}, and evaluated their antibacterial activity. Certain compounds demonstrated good antibacterial activity against strains like E. coli and Staphylococcus aureus (Kadian et al., 2012).

Antimicrobial Activities :

- Patel and Shaikh (2011) conducted a study on 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones, derived from 2-[(2,6-dichloro phenyl)amino]phenyl acetic acid. These compounds showed notable antimicrobial activity, making them potential candidates for antimicrobial applications (Patel & Shaikh, 2011).

Application in Ulcerative Colitis Treatment :

- A study by Jilani et al. (2013) reported the synthesis of 4-aminophenylbenzoxazol-2-yl-5-acetic acid and its evaluation for inflammatory bowel diseases, particularly ulcerative colitis. This compound showed effectiveness comparable to 5-aminosalicylic acid, suggesting potential therapeutic applications (Jilani et al., 2013).

Physiologic Acetylation Reaction :

- Sherwin (1924) investigated the detoxication of para-amino phenyl acetic acid through acetylation in human beings, rabbits, and dogs. This study sheds light on the physiological reactions and metabolism of related compounds (Sherwin, 1924).

Cholinesterase Inhibitor Synthesis :

- Research by Kos et al. (2021) involved synthesizing a library of novel 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides as potential acetyl- and butyrylcholinesterase inhibitors. This research highlights the compound's potential application in treating conditions like Alzheimer’s disease (Kos et al., 2021).

Mécanisme D'action

Target of Action

A structurally similar compound, 4-amino-n-[4-(benzyloxy)phenyl]butanamide, has been reported to target leukotriene a-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammation and immune responses .

Mode of Action

It’s likely that the compound interacts with its target enzyme through a combination of hydrogen bonding and hydrophobic interactions . These interactions may alter the enzyme’s activity, leading to changes in the biochemical pathways it’s involved in .

Biochemical Pathways

If the compound does indeed target leukotriene a-4 hydrolase, it could potentially influence the leukotriene biosynthesis pathway . This could have downstream effects on inflammatory and immune responses.

Result of Action

If the compound does inhibit leukotriene a-4 hydrolase, it could potentially reduce the production of leukotrienes . This could have various effects at the cellular level, potentially reducing inflammation and modulating immune responses.

Orientations Futures

The future directions of research on this compound could involve further exploration of its potential uses in organic synthesis, particularly in Suzuki–Miyaura coupling . Additionally, the compound’s mechanism of action could be further investigated to understand its potential therapeutic applications .

Propriétés

IUPAC Name |

2-amino-2-(4-phenylmethoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c16-14(15(17)18)12-6-8-13(9-7-12)19-10-11-4-2-1-3-5-11/h1-9,14H,10,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQBQIJCPWCCQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392570 |

Source

|

| Record name | 2-amino-2-(4-phenylmethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino-(4-benzyloxy-phenyl)-acetic acid | |

CAS RN |

72028-74-1 |

Source

|

| Record name | 2-amino-2-(4-phenylmethoxyphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

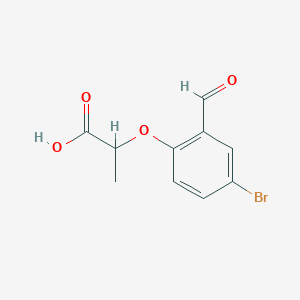

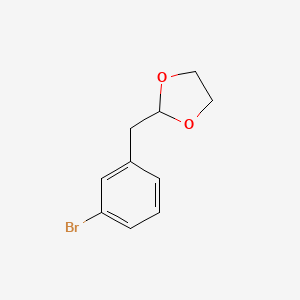

![2-[(4-Bromophenyl)methyl]-1,3-dioxolane](/img/structure/B1273307.png)

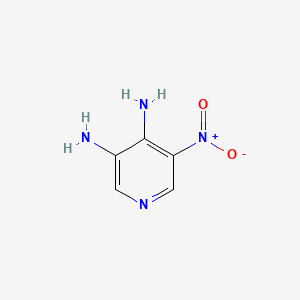

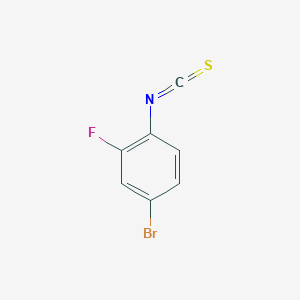

![3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1273343.png)

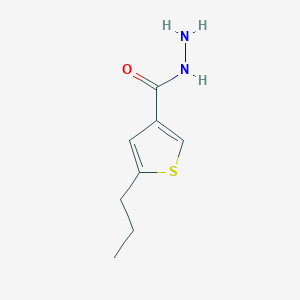

![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)